N-[3-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)-1,2,4-thiadiazol-5-yl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)-1,2,4-thiadiazol-5-yl]benzamide is a complex organic compound that features a unique combination of triazole and thiadiazole rings. These heterocyclic structures are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)-1,2,4-thiadiazol-5-yl]benzamide typically involves multiple steps:
Formation of the Triazole Ring: This can be achieved through a click chemistry approach, where an azide reacts with an alkyne in the presence of a copper catalyst to form the 1,2,3-triazole ring.
Formation of the Thiadiazole Ring: This involves the cyclization of a thiosemicarbazide derivative with an appropriate reagent, such as phosphorus oxychloride (POCl3), to form the 1,2,4-thiadiazole ring.
Coupling of the Rings: The triazole and thiadiazole rings are then coupled through a condensation reaction with benzoyl chloride to form the final compound.
Industrial Production Methods
This includes optimizing reaction conditions for yield and purity, using scalable reagents and catalysts, and employing efficient purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
N-[3-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)-1,2,4-thiadiazol-5-yl]benzamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Various nucleophiles such as amines, alcohols, or thiols
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Reduced triazole or thiadiazole derivatives
Substitution: Substituted benzamide derivatives
Scientific Research Applications
N-[3-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)-1,2,4-thiadiazol-5-yl]benzamide has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an anticancer or antimicrobial agent.
Biological Studies: It can be used as a probe to study biological pathways involving triazole and thiadiazole derivatives.
Materials Science: The compound’s stability and electronic properties make it suitable for use in organic electronics and as a building block for advanced materials.
Mechanism of Action
The mechanism of action of N-[3-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)-1,2,4-thiadiazol-5-yl]benzamide involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
1,2,3-Triazole Derivatives: Compounds like 1-benzyl-1H-1,2,3-triazole have similar triazole rings but lack the thiadiazole moiety.
1,2,4-Thiadiazole Derivatives: Compounds such as 2-amino-1,3,4-thiadiazole share the thiadiazole ring but do not have the triazole structure.
Uniqueness
N-[3-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)-1,2,4-thiadiazol-5-yl]benzamide is unique due to its combination of both triazole and thiadiazole rings, which imparts distinct chemical and biological properties. This dual-ring structure enhances its potential as a versatile compound in various scientific and industrial applications.
Properties
IUPAC Name |
N-[3-(5-methyl-1-phenyltriazol-4-yl)-1,2,4-thiadiazol-5-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N6OS/c1-12-15(21-23-24(12)14-10-6-3-7-11-14)16-19-18(26-22-16)20-17(25)13-8-4-2-5-9-13/h2-11H,1H3,(H,19,20,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTNWLMSTUWLFMG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC=CC=C2)C3=NSC(=N3)NC(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N6OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.